Technical Documentation Center

6-Methoxypyridine-3-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxypyridine-3-carbonyl chloride
  • CAS: 193538-78-2

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2)

Topic: 6-Methoxypyridine-3-carbonyl chloride CAS number Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] [2][3][4] Executive Summary 6-Methoxypyridine-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methoxypyridine-3-carbonyl chloride CAS number Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

[2][3][4]

Executive Summary

6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2) is a critical heterocyclic building block utilized extensively in medicinal chemistry. As an electrophilic acylating agent, it serves as the primary gateway to introducing the 6-methoxypyridine motif—a pharmacophore known for enhancing metabolic stability and aqueous solubility compared to its phenyl analogs—into complex drug candidates. This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in modern drug discovery, specifically within the context of gamma-secretase modulators and kinase inhibitors.

Chemical Identity & Physical Properties[5][6][7][8][9][10]

This compound acts as a reactive intermediate.[1][2][3] While often generated in situ to avoid hydrolysis, isolated forms must be handled under strictly anhydrous conditions.

PropertyData
CAS Number 193538-78-2
IUPAC Name 6-Methoxypyridine-3-carbonyl chloride
Synonyms 6-Methoxynicotinoyl chloride; 2-Methoxy-5-pyridinecarbonyl chloride
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Physical State Low-melting solid or oil (dependent on purity/temperature)
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water
Stability Moisture sensitive; hydrolyzes to 6-methoxynicotinic acid and HCl

Synthesis & Manufacturing Protocol

The synthesis of 6-Methoxypyridine-3-carbonyl chloride typically proceeds via the activation of its parent acid, 6-methoxynicotinic acid. The choice of chlorinating agent is critical to prevent side reactions on the electron-rich pyridine ring.

Precursor Preparation (Upstream)

The parent acid is synthesized via Nucleophilic Aromatic Substitution (


) of 6-chloronicotinic acid using sodium methoxide in methanol. This step is thermodynamically favored due to the electron-deficient nature of the pyridine ring at the C2/C6 position.
Chlorination Protocol (The Acid Chloride Step)

Reagents: Thionyl Chloride (


) or Oxalyl Chloride [

]. Catalyst: N,N-Dimethylformamide (DMF). Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Charge: Suspend 6-methoxynicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add a catalytic amount of DMF (1-2 mol%). The DMF forms the Vilsmeier-Haack reagent intermediate (chloroiminium ion), which is the active chlorinating species.

  • Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Note: Oxalyl chloride is preferred over thionyl chloride for small-scale medicinal chemistry to avoid difficult-to-remove sulfur byproducts, though

    
     is standard for bulk scale.
    
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Isolation: Concentrate in vacuo to yield the crude acid chloride. Do not perform aqueous workup. Use immediately for the subsequent coupling step.

Synthesis Workflow Diagram

The following diagram illustrates the conversion pathway from the chloropyridine precursor to the final acyl chloride and its downstream coupling.

SynthesisPath cluster_mech Catalytic Cycle start 6-Chloronicotinic Acid (CAS 5326-23-8) step1 S_NAr Methoxylation (NaOMe, MeOH, Reflux) start->step1 inter 6-Methoxynicotinic Acid (Precursor) step1->inter step2 Acyl Chloride Formation ((COCl)2, cat. DMF, DCM) inter->step2 product 6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2) step2->product DMF DMF Catalyst Vilsmeier Chloroiminium Species DMF->Vilsmeier + (COCl)2 Vilsmeier->DMF - Cl-

Figure 1: Synthetic pathway from 6-chloronicotinic acid to the target acid chloride, highlighting the catalytic activation.

Reactivity & Mechanism[6][10][12][13]

Mechanism: Nucleophilic Acyl Substitution

The reactivity of 6-Methoxypyridine-3-carbonyl chloride is governed by the addition-elimination mechanism .

  • Nucleophilic Attack: A nucleophile (amine, alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The chloride ion (

    
    ) is a potent leaving group, reforming the carbonyl double bond.
    
  • Deprotonation: A base (e.g., Triethylamine, DIPEA) removes the acidic proton from the nucleophile to generate the final neutral product (amide or ester).

Electronic Effect of the Methoxy Group: The methoxy group at the C6 position is an Electron Donating Group (EDG) by resonance. This increases the electron density of the pyridine ring compared to unsubstituted nicotinoyl chloride.

  • Consequence: The carbonyl carbon is slightly less electrophilic than in nicotinoyl chloride, making the compound more stable to storage but potentially requiring slightly longer reaction times or stronger nucleophiles compared to electron-deficient analogs (e.g., nitro-substituted benzoyl chlorides).

Common Reactions
  • Amidation: Reaction with primary/secondary amines to form nicotinamides (key for drug scaffolds).

  • Esterification: Reaction with alcohols to form nicotinate esters.

  • Friedel-Crafts Acylation: Reaction with aromatic rings (catalyzed by

    
    ) to form aryl ketones.
    

Applications in Drug Discovery[1][11]

The 6-methoxypyridine moiety is a classic "bioisostere" for the phenyl ring. It is employed to optimize physicochemical properties without altering the core binding geometry.

Pharmacological Advantages
  • Solubility: The pyridine nitrogen reduces LogP (lipophilicity) compared to a phenyl ring, improving aqueous solubility.

  • Metabolic Stability: The methoxy group blocks the C6 position from oxidative metabolism (e.g., by CYP450 enzymes), a common clearance pathway for pyridine derivatives.

  • H-Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor in the active site of target proteins.

Case Study: Gamma-Secretase Modulators

Research into Alzheimer's disease therapeutics has utilized the 6-methoxypyridine motif. In the development of gamma-secretase modulators (GSMs), replacing a fluorophenyl ring with a 6-methoxypyridine ring (via the acid chloride intermediate) significantly improved the solubility and pharmacokinetic profile of the tetrahydroindazole scaffold while maintaining potency against Aβ42 production.

Reaction Map: From Reagent to Drug Scaffold

The following diagram maps the utility of CAS 193538-78-2 in generating diverse chemical libraries.

ReactionMap core 6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2) amide Nicotinamides (Kinase Inhibitors, GPCR Ligands) core->amide + Amine / Base (Amidation) ester Nicotinate Esters (Prodrugs) core->ester + Alcohol / Base (Esterification) ketone Aryl Ketones (Scaffold Intermediates) core->ketone + Arene / AlCl3 (Friedel-Crafts) amine Primary/Secondary Amines (R-NH2) amine->core alcohol Alcohols (R-OH) alcohol->core arene Electron-Rich Arenes (Ar-H) arene->core

Figure 2: Divergent synthesis capabilities of the acid chloride in medicinal chemistry.

Safety & Handling Protocols

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

Critical Handling Steps
  • Moisture Exclusion: Always handle in a fume hood under an inert atmosphere (Nitrogen or Argon). The compound reacts violently with water to release HCl gas.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during the quenching of reaction mixtures.

  • Quenching: Never add water directly to the neat acid chloride. Dilute with an organic solvent (e.g., DCM) first, then slowly add to a stirred, cooled basic solution (e.g.,

    
    ) to neutralize the generated acid.
    
Storage
  • Temperature: 2-8°C (Refrigerated).

  • Container: Tightly sealed under inert gas. Hydrolysis leads to the formation of white crystalline solids (the acid) on the container walls.

References

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbonyl chloride (Compound).[4][5][6] National Library of Medicine. Retrieved from [Link]

  • Org. Synth. (1998). General procedure for the preparation of acid chlorides using Thionyl Chloride and DMF. Organic Syntheses, Coll. Vol. 9, p.13. Retrieved from [Link]

  • Crump, C. J., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 565-569. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Commercial Availability of 6-Methoxypyridine-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry Substituted pyridine scaffolds are of paramount importance in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are of paramount importance in modern drug discovery, forming the core of numerous therapeutic agents.[1] Their versatile chemical nature and prevalence in biologically active molecules make them a cornerstone of medicinal chemistry.[2] Among the vast array of pyridine-based building blocks, 6-Methoxypyridine-3-carbonyl chloride (CAS No. 193538-78-2) emerges as a particularly valuable intermediate. Its structure, featuring a methoxy group and a reactive carbonyl chloride moiety on the pyridine ring, offers multiple avenues for synthetic elaboration. This strategic combination of functional groups allows for the construction of complex molecular architectures, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.[3]

This guide provides an in-depth analysis of the commercial availability of 6-Methoxypyridine-3-carbonyl chloride, offering insights into sourcing, quality, handling, and its application in the synthesis of advanced chemical entities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Methoxypyridine-3-carbonyl chloride is essential for its effective use in research and development.

PropertyValueSource
CAS Number 193538-78-2[4]
Molecular Formula C₇H₆ClNO₂[4]
Molecular Weight 171.58 g/mol [4]
IUPAC Name 6-methoxypyridine-3-carbonyl chloride[5]
Appearance Typically a solid (inferred from related compounds)N/A

Commercial Availability and Sourcing

6-Methoxypyridine-3-carbonyl chloride is available from a range of specialized chemical suppliers that cater to the research and pharmaceutical industries. Availability can range from research quantities (milligrams to grams) to bulk quantities for larger-scale synthesis.

SupplierProduct NamePurityAvailable Quantities
Biosynth (via CymitQuimica) 6-Methoxypyridine-3-carbonyl chlorideMin. 95%100mg, 1g
Atomax Chemicals 3-PYRIDINECARBONYL CHLORIDE, 6-METHOXY-Not specifiedInquiry
Molbase 6-methoxypyridine-3-carbonyl chlorideNot specifiedInquiry
Guidechem 3-Pyridinecarbonyl chloride, 6-methoxy-Not specifiedInquiry

Procurement Workflow for Researchers:

The process of acquiring 6-Methoxypyridine-3-carbonyl chloride typically follows a standardized workflow designed to ensure timely and compliant procurement of chemical reagents.

G cluster_0 Discovery & Sourcing cluster_1 Procurement & Logistics cluster_2 Laboratory Use Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search CAS: 193538-78-2 Request Quote Request Quote Supplier Search->Request Quote Compare Price & Availability Purchase Order Purchase Order Request Quote->Purchase Order Approve Supplier Shipment Shipment Purchase Order->Shipment Confirm Lead Time Receiving & QC Receiving & QC Shipment->Receiving & QC Verify CoA & SDS Inventory Inventory Receiving & QC->Inventory Log & Store Synthesis Synthesis Inventory->Synthesis Dispense for Reaction

Procurement workflow for chemical reagents.

Quality, Purity, and Analytical Characterization

For drug development professionals, the purity and quality of starting materials are of utmost importance. While a specific Certificate of Analysis (CoA) for 6-Methoxypyridine-3-carbonyl chloride is not publicly available, CoAs for related methoxypyridine derivatives provide insight into the expected quality control measures.[2]

  • Purity: Suppliers like Biosynth offer a minimum purity of 95%.[4] However, for applications in late-stage drug development, higher purity may be required and can often be obtained through custom synthesis or purification.

  • Analytical Methods: The characterization of 6-Methoxypyridine-3-carbonyl chloride and its analogues typically involves a suite of analytical techniques to confirm identity and purity. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.[2]

    • Mass Spectrometry (MS): To confirm the molecular weight.

Researchers should always request a lot-specific CoA from the supplier to ensure the material meets the requirements of their intended application.[6]

Handling, Storage, and Safety

Detailed safety information for 6-Methoxypyridine-3-carbonyl chloride is limited. However, based on the reactivity of the acyl chloride functional group and safety data for structurally similar compounds, the following precautions are strongly advised.

General Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid breathing dust, fumes, or vapors.[8][9]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container in a cool, dry place.[8]

  • As acyl chlorides are moisture-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis to the corresponding carboxylic acid.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[10]

Hazard Identification (Inferred from Related Compounds):

  • Skin and Eye Damage: Acyl chlorides are typically corrosive and can cause severe skin burns and eye damage.[9][11]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Reactivity: Reacts with water and other nucleophiles. This reaction can be vigorous.

Synthetic Overview

6-Methoxypyridine-3-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 6-Methoxypyridine-3-carboxylic acid.

Step 1: Synthesis of 6-Methoxypyridine-3-carboxylic Acid

A common laboratory-scale synthesis involves the nucleophilic substitution of a chloropyridine derivative with sodium methoxide.[12]

  • Protocol: To a suspension of 6-chloropyridine-3-carboxylic acid in methanol, a solution of sodium methoxide in methanol is added. The mixture is heated under reflux. After completion, the solvent is removed, and the residue is dissolved in water and acidified to precipitate the product, 6-Methoxypyridine-3-carboxylic acid.[12]

Step 2: Conversion to 6-Methoxypyridine-3-carbonyl Chloride

The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation in organic synthesis. Common reagents for this step include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • General Protocol: 6-Methoxypyridine-3-carboxylic acid is treated with an excess of a chlorinating agent, such as thionyl chloride, often in an inert solvent. The reaction mixture is typically heated to drive the reaction to completion. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-Methoxypyridine-3-carbonyl chloride.

G A 6-Chloropyridine-3-carboxylic Acid reagent1 NaOCH₃, Methanol Reflux A->reagent1 B 6-Methoxypyridine-3-carboxylic Acid reagent2 SOCl₂ or (COCl)₂ Heat B->reagent2 C 6-Methoxypyridine-3-carbonyl Chloride reagent1->B Nucleophilic Aromatic Substitution reagent2->C Chlorination

Synthetic pathway to 6-Methoxypyridine-3-carbonyl Chloride.

Applications in Research and Drug Discovery

The primary utility of 6-Methoxypyridine-3-carbonyl chloride lies in its role as a versatile building block for creating more complex molecules, particularly in the pharmaceutical sector. The acyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Key Reactions and Applications:

  • Amide Formation: Reaction with primary or secondary amines to form substituted pyridine-3-carboxamides. This is a crucial reaction for synthesizing a vast number of biologically active compounds, as the amide bond is a common feature in drug molecules.

  • Ester Formation: Reaction with alcohols to form corresponding esters.

  • Friedel-Crafts Acylation: Reaction with electron-rich aromatic or heteroaromatic systems to introduce the 6-methoxypyridin-3-oyl group.

A notable application of related methoxypyridine scaffolds is in the development of gamma-secretase modulators (GSMs) for potential therapeutic intervention in Alzheimer's disease. The synthesis of these complex molecules often involves the coupling of heterocyclic fragments, where intermediates like 6-Methoxypyridine-3-carbonyl chloride could serve as key precursors for one of the fragments. The methoxy-substituted pyridine ring can influence the molecule's properties, including its metabolic stability and ability to interact with biological targets.[3]

Conclusion

6-Methoxypyridine-3-carbonyl chloride is a commercially available and synthetically valuable building block for researchers in medicinal chemistry and drug development. While detailed public information on its specific properties and safety is somewhat limited, a wealth of knowledge on related compounds provides a strong basis for its effective and safe utilization. Its strategic importance is underscored by the continued interest in pyridine-containing scaffolds for the development of novel therapeutics. As with any reactive chemical intermediate, a thorough evaluation of supplier-provided data and adherence to strict safety protocols are essential for its successful application in the laboratory.

References

  • Atomax Chemicals Co., Ltd. (n.d.). Chemical Suppliers World Wide. ChemBuyersGuide.com. Retrieved February 13, 2026, from [Link]

  • Chemsrc. (2025, August 20). 6-Chloronicotinic acid | CAS#:5326-23-8. Retrieved February 13, 2026, from [Link]

  • AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved February 13, 2026, from [Link]

  • Molbase. (n.d.). 6-methoxypyridine-3-carbonyl chloride|193538-78-2. Retrieved February 13, 2026, from [Link]

  • Unknown. (n.d.). Safety Data Sheet. Retrieved February 13, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbonyl chloride. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Pettersson, M., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5849.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Retrieved February 13, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 5-Chloro-6-methoxypyridine-3-carboxaldehyde. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • BuyersGuideChem. (n.d.). Trichlorosilane. Retrieved February 13, 2026, from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1175–1210.
  • Horikawa, T., Hirokawa, Y., & Kato, S. (2001). A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(12), 1621-1627.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Advanced Catalytic Methodologies for 6-Methoxypyridine-3-carbonyl chloride

Abstract 6-Methoxypyridine-3-carbonyl chloride is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its intrinsic reactivity, governed by the electron-deficient pyridine ring a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methoxypyridine-3-carbonyl chloride is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its intrinsic reactivity, governed by the electron-deficient pyridine ring and the highly electrophilic acyl chloride moiety, provides a versatile platform for molecular elaboration. The strategic placement of the methoxy group further modulates its electronic and steric properties, influencing reaction outcomes and the pharmacological profiles of its derivatives. This guide offers an in-depth exploration of advanced catalytic methods for the functionalization of 6-Methoxypyridine-3-carbonyl chloride, focusing on robust and scalable protocols for carbon-carbon and carbon-heteroatom bond formation. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for their execution.

Introduction: The Strategic Value of 6-Methoxypyridine-3-carbonyl chloride

The pyridine scaffold is a cornerstone of pharmaceutical sciences, present in numerous approved therapeutic agents. The specific isomer, 6-methoxypyridine-3-carbonyl chloride, offers a pre-activated handle at the 3-position, ideal for introducing diverse functionalities. Its primary utility lies in its ability to participate in a wide array of coupling reactions, enabling rapid analogue synthesis for structure-activity relationship (SAR) studies.[1][2] The acyl chloride is a superior electrophile compared to the corresponding carboxylic acid, allowing reactions to proceed under milder conditions and often without the need for stoichiometric activating agents that generate significant waste.[3]

Below is a conceptual workflow illustrating the central role of this building block in a typical drug discovery campaign.

G cluster_0 Core Scaffold cluster_1 Key Catalytic Reactions cluster_2 Compound Library Generation cluster_3 Drug Discovery Workflow A 6-Methoxypyridine-3-carbonyl chloride B Amide Coupling (C-N Bond Formation) A->B Functionalization C Suzuki Coupling (C-C Bond Formation) A->C Functionalization D Sonogashira Coupling (C-C Bond Formation) A->D Functionalization E Stille Coupling (C-C Bond Formation) A->E Functionalization F Diverse Amides B->F G Aryl/Heteroaryl Ketones C->G H Alkynyl Ketones (Ynones) D->H E->G I HTS & Lead ID F->I G->I H->I J Lead Optimization (SAR Studies) I->J K Candidate Selection J->K

Caption: Role of 6-Methoxypyridine-3-carbonyl chloride in a drug discovery workflow.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[4] Acyl chlorides are particularly effective electrophiles in these transformations, often reacting under milder conditions than the corresponding aryl halides.[5]

Suzuki-Miyaura Coupling for Ketone Synthesis

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[6][7] When applied to an acyl chloride, the reaction yields valuable ketone products, bypassing the harsher conditions often associated with Friedel-Crafts acylation.[5]

Mechanism: The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride. The base activates the organoboron species, facilitating this transfer.[9]

  • Reductive Elimination: The two organic fragments (the acyl group and the group from the boronic acid) couple and are expelled from the palladium coordination sphere, forming the final ketone product and regenerating the Pd(0) catalyst.[4]

Suzuki_Mechanism cluster_ox cluster_trans Pd0 Pd(0)L₂ OxAdd Oxidative Addition RCOCl 6-MeO-Py-COCl (Acyl Chloride) PdII_acyl L₂Pd(II)(Cl)(COR) OxAdd->PdII_acyl Transmetal Transmetalation ArBOH2 Ar-B(OH)₂ (Boronic Acid) + Base PdII_both L₂Pd(II)(Ar)(COR) Transmetal->PdII_both RedElim Reductive Elimination PdII_both->RedElim RedElim->Pd0 Catalyst Regeneration Ketone Ar-CO-R (Ketone Product) RedElim->Ketone

Caption: Simplified catalytic cycle for the Suzuki-Miyaura ketone synthesis.

Application Protocol: Synthesis of (6-methoxypyridin-3-yl)(phenyl)methanone

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Methoxypyridine-3-carbonyl chloride with phenylboronic acid.

Materials:

  • 6-Methoxypyridine-3-carbonyl chloride

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

Protocol:

  • Vessel Preparation: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 6-Methoxypyridine-3-carbonyl chloride (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Anhydrous conditions prevent the hydrolysis of the acyl chloride and boronic acid. The base is essential for the transmetalation step.[9]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).

    • Rationale: Catalyst loading is a crucial parameter. 1-5 mol% is typical for efficient coupling. Higher loadings can be used for challenging substrates but increase cost and levels of residual palladium.

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene:Dioxane. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Rationale: Degassing the solvent (e.g., by bubbling with argon for 20-30 minutes) removes dissolved oxygen, which can degrade the catalyst. Toluene and dioxane are common solvents for Suzuki couplings, offering good solubility for reagents and tolerance for higher temperatures.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Rationale: The aqueous wash removes the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Choice depends on substrate reactivity; phosphine ligands stabilize the Pd(0) state.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger bases can accelerate transmetalation but may not be compatible with sensitive functional groups.
Solvent Toluene, Dioxane, DMFSolvent choice affects solubility and reaction temperature.
Temperature 80-120 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
Typical Yield 75-95%Highly dependent on substrate purity and reaction conditions.
Sonogashira Coupling for Ynone Synthesis

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[11][12] Its application with acyl chlorides provides a direct route to ynones, which are versatile intermediates in organic synthesis. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[10]

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the acyl chloride to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst.

  • Reductive Elimination: The final step releases the ynone product and regenerates the active Pd(0) catalyst.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_acyl L₂Pd(II)(Cl)(COR) Pd0->PdII_acyl Oxidative Addition (+ RCOCl) PdII_both L₂Pd(II)(C≡CR')(COR) PdII_acyl->PdII_both Transmetalation PdII_both->Pd0 Reductive Elimination Product R-CO-C≡C-R' (Ynone Product) PdII_both->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide + R'C≡CH + Base CuAcetylide->CuX Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Application Protocol: Synthesis of 1-(6-methoxypyridin-3-yl)-3-phenylprop-2-yn-1-one

Materials:

  • 6-Methoxypyridine-3-carbonyl chloride

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Vessel Preparation: To a dry flask under an inert atmosphere, add 6-Methoxypyridine-3-carbonyl chloride (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

    • Rationale: Copper(I) iodide is the co-catalyst essential for the formation of the copper acetylide intermediate.[11] PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., Triethylamine, 3.0 eq). The amine acts as both the base and can serve as part of the solvent system. Finally, add phenylacetylene (1.1 eq) dropwise via syringe.

    • Rationale: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HCl generated during the reaction.[12]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-6 hours. Monitor by TLC or LC-MS.

    • Rationale: Sonogashira couplings with acyl chlorides are often rapid and can be performed under mild conditions, a significant advantage of this method.[11]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the amine salt precipitate and catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(II) precatalysts are often more stable and convenient to handle.
Cu Co-catalyst CuI, CuBrCuI is the most commonly used and effective co-catalyst.
Base TEA, DIPA, PiperidineThe choice of amine can influence reaction rate and side reactions like alkyne homocoupling (Glaser coupling).[13]
Solvent THF, DMF, AcetonitrileAprotic polar solvents are generally preferred.
Typical Yield 80-98%This reaction is typically very high-yielding with clean conversions.

Safety and Handling

  • 6-Methoxypyridine-3-carbonyl chloride: This compound is an acyl chloride and is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It will react with water and other nucleophiles to release HCl.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, avoid inhalation of dust, and minimize waste.

  • Solvents: Anhydrous solvents are often flammable and should be handled under an inert atmosphere. Triethylamine and other amines are corrosive and have strong odors.

  • General: All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Alsafwani, M. (2022). A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates. ETD Collection for Tennessee State University. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]

  • Chen, G., et al. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 57(25), 3183-3186. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Fletcher, S. P., & Proctor, R. S. J. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chow, L., et al. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 3(24), 3975-3977. [Link]

  • ResearchGate. (2019). Carbonyl Compounds′ Journey to Amide Bond Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • RSC Publishing. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in reactions with 6-Methoxypyridine-3-carbonyl chloride

Topic: Improving Yield in Acylation Reactions Introduction: The Reagent Profile 6-Methoxypyridine-3-carbonyl chloride (CAS: 193538-78-2) is a specialized heterocyclic building block used primarily to introduce the 6-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in Acylation Reactions

Introduction: The Reagent Profile

6-Methoxypyridine-3-carbonyl chloride (CAS: 193538-78-2) is a specialized heterocyclic building block used primarily to introduce the 6-methoxynicotinoyl moiety into pharmaceutical candidates.

Unlike standard benzoyl chlorides, this reagent presents a unique "push-pull" electronic challenge:

  • The "Push": The methoxy group at the 6-position is a strong electron-donating group (EDG) by resonance. This renders the carbonyl carbon less electrophilic than unsubstituted nicotinoyl chloride, often leading to incomplete conversion if standard protocols are not adjusted.

  • The "Pull": The pyridine nitrogen, while less basic due to the carbonyl electron withdrawal, can still participate in intermolecular interactions or form N-acylpyridinium salts, complicating purification.

This guide addresses the specific failure modes associated with this reagent and provides self-validating protocols to maximize yield.

Part 1: Reagent Quality & Storage (The Foundation)

Q: My reaction yield is inconsistent (15% - 60%) between batches. What is the most likely cause?

A: The primary culprit is almost always silent hydrolysis . Acid chlorides degrade into their corresponding carboxylic acids (6-methoxypyridine-3-carboxylic acid) and HCl upon exposure to atmospheric moisture. This impurity is often invisible on TLC because the acid and acid chloride often co-elute or streak similarly in standard eluents.

Diagnostic Protocol: Before committing your precious amine/alcohol substrate, perform this Purity Check :

  • Take a 5 mg aliquot of your acid chloride.

  • Quench it with 0.5 mL of dry methanol.

  • Run TLC (or LC-MS).

    • Result A (Good): You see a single spot corresponding to the methyl ester.

    • Result B (Bad): You see a spot for the methyl ester AND a spot for the carboxylic acid.

    • Interpretation: The acid spot indicates the portion of your reagent that had already hydrolyzed before the methanol quench.

Storage Standard:

  • Temperature: 2–8°C.

  • Atmosphere: Argon/Nitrogen (Strict).

  • Container: Parafilm is insufficient. Use a secondary container with desiccant (Drierite/Silica).

Part 2: Reaction Optimization (The Process)

Q: The reaction is sluggish. Should I increase the temperature?

A: Proceed with caution. While heating increases kinetics, it also accelerates the decomposition of the acid chloride and the formation of impurities.

Recommendation: Instead of heat, use Nucleophilic Catalysis . Because the 6-methoxy group reduces the electrophilicity of the carbonyl, direct attack by sterically hindered amines or alcohols is slow.

  • Add DMAP (4-Dimethylaminopyridine): 5-10 mol%.

  • Mechanism: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack than the starting material, effectively bypassing the electronic deactivation caused by the methoxy group.

Q: Which base should I use? Pyridine, TEA, or DIPEA?

A: This depends on your solvent and workup capabilities.

BaseSuitabilityTechnical Note
Triethylamine (TEA) ModerateForms TEA·HCl salts which can be voluminous and trap product. Good for simple substrates.
DIPEA (Hünig's Base) High Non-nucleophilic. Reduces risk of side reactions. Preferred for valuable/complex substrates.
Pyridine High Can act as both solvent and base.[1] Excellent for "Schotten-Baumann" type conditions but difficult to remove completely without acidic washes (which might harm your product).

Q: Can I generate this reagent in situ to avoid stability issues?

A: Yes, and this is often the best way to guarantee high yields. If your commercial bottle is old, switch to a one-pot activation protocol using the stable precursor: 6-methoxypyridine-3-carboxylic acid .

In-Situ Activation Protocol:

  • Suspend 1.0 equiv carboxylic acid in dry DCM.

  • Add 1.1 equiv Oxalyl Chloride dropwise at 0°C.

  • Add 1-2 drops of dry DMF (Catalyst - Critical step).

  • Stir at RT until gas evolution ceases (approx. 1-2 h).

  • Concentrate in vacuo to remove excess oxalyl chloride (essential to prevent side reactions with your amine).

  • Re-dissolve in fresh solvent and add your nucleophile immediately.

Part 3: Workup & Isolation (The Harvest)

Q: I lose product during the aqueous workup. Is the amide unstable?

A: The amide is likely stable, but the 6-methoxypyridine moiety is amphoteric .

  • The Trap: If you wash with strong acid (1M HCl) to remove excess amine base, you may protonate the pyridine ring of your product, rendering it water-soluble. You will wash your product down the drain.

  • The Fix: Use a buffered wash or a milder acid.

    • Recommended Wash: Saturated

      
       or Citric Acid (10% w/v).
      
    • pH Target: Keep the aqueous phase pH > 4.0.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting low yields.

YieldOptimization Start Problem: Low Yield (<50%) CheckPurity Step 1: Check Reagent Purity (Methanol Quench Test) Start->CheckPurity PurityBad Result: High Acid Content CheckPurity->PurityBad Hydrolyzed PurityGood Result: Pure Methyl Ester CheckPurity->PurityGood Intact ActionNewReagent Action: Buy fresh reagent OR Generate in situ (Oxalyl Cl/DMF) PurityBad->ActionNewReagent CheckConditions Step 2: Evaluate Reaction Conditions PurityGood->CheckConditions IsSubstrateHindered Is Nucleophile Hindered? CheckConditions->IsSubstrateHindered AddCatalyst Action: Add 10 mol% DMAP (Boost Electrophilicity) IsSubstrateHindered->AddCatalyst Yes CheckWorkup Step 3: Check Workup pH IsSubstrateHindered->CheckWorkup No AddCatalyst->CheckWorkup LostInAq Did you wash with 1M HCl? CheckWorkup->LostInAq FixWorkup Action: Product lost in Aqueous phase. Use Citric Acid wash instead. LostInAq->FixWorkup Yes DrySolvent Action: Re-dry solvents (Karl Fischer < 50ppm) LostInAq->DrySolvent No

Figure 1: Decision tree for diagnosing yield loss in 6-methoxynicotinoyl reactions.

Detailed Protocol: Synthesis of Amide via Acid Chloride

Objective: Synthesis of N-benzyl-6-methoxypyridine-3-carboxamide (Model Reaction).

Reagents:

  • 6-Methoxypyridine-3-carbonyl chloride (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • DIPEA (1.5 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

  • DMAP (0.05 equiv - Optional, for kinetics)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow. Add a magnetic stir bar.

  • Solvent Loading: Charge the flask with anhydrous DCM.

  • Base & Substrate: Add Benzylamine (1.1 equiv) and DIPEA (1.5 equiv). Stir at 0°C (Ice bath) for 10 minutes.

  • Reagent Addition:

    • Solid Addition: If the acid chloride is a solid, dissolve it in a minimal amount of DCM in a separate vial and add dropwise to the reaction mixture.

    • Rate: Add slowly over 15 minutes to control exotherm.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[] If starting amine remains after 4h, add 5 mol% DMAP and stir for another 2h.

  • Quench: Add saturated

    
     solution (equal volume to solvent).
    
  • Extraction: Separate phases. Extract aqueous layer 2x with DCM.

  • Washing (Crucial): Wash combined organics with:

    • 1x Sat.

      
       (Removes unreacted acid).
      
    • 1x Brine.

    • Avoid strong acid washes.

  • Drying: Dry over

    
    , filter, and concentrate.
    

References

  • Fisher Scientific. Amide Synthesis Guide. Retrieved from

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[3] RSC Advances, 6, 34468-34475.[3] Retrieved from

  • Biosynth. 6-Methoxypyridine-3-carbonyl chloride Product Information. Retrieved from

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.

Sources

Optimization

effect of solvent on 6-Methoxypyridine-3-carbonyl chloride reactivity

This technical guide details the solvent effects on 6-Methoxypyridine-3-carbonyl chloride (also known as 6-methoxynicotinoyl chloride). This compound presents a unique challenge: it contains a highly reactive electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent effects on 6-Methoxypyridine-3-carbonyl chloride (also known as 6-methoxynicotinoyl chloride). This compound presents a unique challenge: it contains a highly reactive electrophile (acid chloride) and a basic site (pyridine nitrogen) within the same molecule, making solvent choice critical for preventing self-polymerization, hydrolysis, or side reactions.

Topic: Solvent Effects on Reactivity & Stability Document ID: TS-6MPCC-SOLV-01 Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Solvent Decision Matrix

For immediate decision-making, refer to this compatibility matrix. The "Effect" column explains the mechanistic result of the solvent choice.

Solvent ClassExamplesSuitabilityPrimary Effect on Reactivity
Chlorinated Dichloromethane (DCM), ChloroformRecommended High Solubility / Inert. Excellent for maintaining the acid chloride in solution while precipitating amine byproducts (as HCl salts).
Ethers THF, 2-MeTHF, DioxaneGood Moderate Solvation. Good for coupling reactions. Warning: Commercial THF often contains peroxides or water; must be distilled/anhydrous.
Aromatic Toluene, XyleneConditional Low Solubility. The acid chloride hydrochloride salt may precipitate, slowing reactivity. Useful for high-temperature reflux if the free base is generated in situ.
Polar Aprotic DMF, DMAc, NMPCAUTION Side Reactions. Can react with the acid chloride to form "Vilsmeier-Haack" type intermediates or dimethylamides. Use only as a catalyst.
Protic Methanol, Ethanol, WaterFORBIDDEN Solvolysis. Immediate reaction to form methyl ester or carboxylic acid.

Technical Deep Dive: Mechanism & Solvent Interaction

To troubleshoot effectively, you must understand why the solvent matters. This compound is not just a standard acid chloride; it is a pyridine derivative .

A. The "Zwitterion" Risk (Self-Reactivity)

Unlike benzoyl chloride, 6-methoxypyridine-3-carbonyl chloride has a basic nitrogen. In solution, the free base form can nucleophilically attack the carbonyl of another molecule, leading to dimerization or polymerization.

  • Non-Polar Solvents (DCM, Toluene): Suppress charge separation. The compound is often stable as the HCl salt (solid) but reactive as the free base in solution.

  • Polar Solvents: Stabilize the zwitterionic transition states, potentially accelerating decomposition if the HCl scavenger is not added immediately.

B. The DMF Side-Reaction (The "Dimethyl" Impurity)

Researchers often use DMF to improve solubility. However, DMF is nucleophilic. It attacks the acid chloride to form an iminium salt (Vilsmeier reagent equivalent). Upon workup with water, this hydrolyzes back to the acid or forms an N,N-dimethylamide impurity, which is difficult to separate.

  • Rule: Never use DMF as the primary solvent for this acid chloride. Use it only in catalytic amounts (1-2 drops) during the synthesis of the acid chloride from the acid.

C. The 6-Methoxy Electronic Effect

The methoxy group at the 6-position is electron-donating by resonance.

  • Impact: It makes the carbonyl carbon less electrophilic than unsubstituted nicotinoyl chloride.

  • Solvent Consequence: You may need a slightly more polar solvent (like THF or a DCM/THF mix) or a catalyst (DMAP) to push the reaction to completion compared to simpler acid chlorides.

Visualizing the Reactivity Pathways

The following diagram maps the fate of 6-Methoxypyridine-3-carbonyl chloride based on solvent and reagents.

G cluster_0 Critical Control Point: Solvent Selection Start 6-Methoxypyridine-3- carbonyl chloride Target Target Amide/Ester (Desired Product) Start->Target Solvent: DCM/THF + Nucleophile (Amine/Alcohol) + Base (TEA/DIPEA) Hydrolysis Carboxylic Acid (Hydrolysis Product) Start->Hydrolysis Solvent: Wet Solvents (Trace H2O) Dimer Dimer/Polymer (Self-Reaction) Start->Dimer Solvent: High Conc. No Nucleophile present Free Base form DMF_Impurity N,N-Dimethylamide (DMF Adduct) Start->DMF_Impurity Solvent: DMF (Excess) High Temp

Figure 1: Reaction pathways dictated by solvent environment. Green paths indicate optimal conditions; red/yellow paths indicate solvent-induced failure modes.

Troubleshooting Guide & FAQs

Q1: I see a white precipitate immediately upon adding my amine to the acid chloride in DCM. Did the reaction fail?

Diagnosis: Likely Normal Operation . Explanation: The reaction produces HCl. If you are using a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), the precipitate is TEA·HCl or DIPEA·HCl. Verification:

  • Filter a small aliquot.

  • The filtrate should contain your product.

  • The solid should be water-soluble (salt). Action: Continue stirring. This precipitation actually helps drive the reaction forward by removing HCl.

Q2: My NMR shows a mixture of the desired product and the carboxylic acid starting material (6-methoxynicotinic acid).

Diagnosis: Moisture Contamination (Hydrolysis) . Explanation: The acid chloride hydrolyzed before or during the reaction. Root Causes:

  • Wet solvent (DCM absorbs water from air).

  • Old acid chloride stock (HCl gas escaped, moisture entered). Corrective Action:

  • Use freshly distilled DCM or solvent from a molecular sieve column.

  • Add the acid chloride as a solid last to the amine/base mixture, rather than dissolving it first and letting it sit.

Q3: I used DMF to dissolve the acid chloride because it wasn't dissolving in Toluene. Now I have an impurity at ~3.0 ppm in proton NMR.

Diagnosis: Dimethylamide Formation . Explanation: The acid chloride reacted with the DMF solvent.[1][2] Solution:

  • Stop using DMF as a solvent.[1]

  • Alternative: Use THF or 2-MeTHF. If solubility is still poor, use a biphasic system (DCM/Water) only if using Schotten-Baumann conditions (requires very rapid stirring and inorganic base), though anhydrous conditions are preferred for this specific compound.

Q4: The reaction is sluggish. Can I heat it?

Diagnosis: Reactivity vs. Stability Trade-off . Advice:

  • In DCM (Boiling Point 40°C): Safe to reflux.

  • In THF (Boiling Point 66°C): Safe to reflux.

  • In Toluene (Boiling Point 110°C): Risk. High heat promotes self-condensation of the pyridine ring. Recommendation: If reactivity is low, add a catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%) rather than increasing temperature significantly.

Recommended Experimental Protocol

Objective: Synthesis of an Amide from 6-Methoxypyridine-3-carbonyl chloride.

Reagents:

  • 6-Methoxypyridine-3-carbonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [Concentration: 0.1 M - 0.2 M]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (Argon/Nitrogen).

  • Base/Amine Solution: Add the Amine and TEA to the flask. Dissolve in anhydrous DCM . Cool to 0°C (ice bath).

    • Why? Adding the base before the acid chloride neutralizes HCl immediately, preventing protonation of the pyridine ring.

  • Addition: Add 6-Methoxypyridine-3-carbonyl chloride portion-wise (solid) or dropwise (if dissolved in minimal DCM).

    • Note: The reaction is exothermic. Control the rate to maintain 0-5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1-3 hours.

    • Monitoring: Check by TLC (quench aliquot with methanol).

  • Workup:

    • Dilute with DCM.

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Water (removes amine salts).

    • Dry over MgSO₄, filter, and concentrate.

References

  • Preparation of Nicotinoyl Chlorides: Späth, E., & Spitzer, H. (1926). Über Derivate der Nikotinsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of pyridine acid chlorides).

  • Solvent Effects in Acyl Chloride Reactions: Ansell, M. F. (1979). The Chemistry of Acyl Halides. In: Patai's Chemistry of Functional Groups. Wiley.

  • DMF Side Reactions (Vilsmeier-Haack type): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of DMF reactivity with electrophiles).
  • Safety & Handling of 6-Methoxypyridine-3-carbonyl chloride: PubChem Compound Summary for CID 22344709.

Sources

Reference Data & Comparative Studies

Validation

literature review of 6-Methoxypyridine-3-carbonyl chloride applications

Synthesis, Stability, and Applications in Drug Discovery Executive Summary 6-Methoxypyridine-3-carbonyl chloride (also known as 6-methoxynicotinoyl chloride; CAS: 193538-78-2 ) is a critical electrophilic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stability, and Applications in Drug Discovery

Executive Summary

6-Methoxypyridine-3-carbonyl chloride (also known as 6-methoxynicotinoyl chloride; CAS: 193538-78-2 ) is a critical electrophilic building block in medicinal chemistry. It serves as the activated form of 6-methoxynicotinic acid, utilized primarily to introduce the 6-methoxynicotinamide moiety—a privileged pharmacophore found in inhibitors of Nicotinamide N-methyltransferase (NNMT) and P2X3 receptors.

Unlike simple benzoyl chlorides, the pyridine nitrogen and the 6-methoxy group introduce unique electronic properties (H-bond acceptor capability) and metabolic stability profiles (resistance to rapid oxidation compared to alkyl-pyridines). This guide compares the acid chloride activation route against modern coupling agents, providing evidence-based protocols for scalable synthesis.

Comparative Analysis: Activation Strategies

In the synthesis of 6-methoxynicotinamides, researchers typically choose between isolating the acid chloride or using in-situ coupling agents. The choice depends on scale , amine reactivity , and cost .

Method A: Acid Chloride Route (The Standard)
  • Mechanism: Conversion of acid to acid chloride using Oxalyl Chloride or Thionyl Chloride, followed by nucleophilic attack by the amine.

  • Best For: Poorly nucleophilic amines (anilines), large-scale production (>10g), and cost-sensitive projects.

  • Risks: Moisture sensitivity; potential for HCl-mediated ether cleavage if conditions are too harsh.

Method B: Peptide Coupling Agents (HATU/EDC)
  • Mechanism: In-situ formation of an active ester (e.g., O-At) followed by amidation.

  • Best For: High-throughput screening (HTS), parallel medicinal chemistry, acid-sensitive substrates.

  • Risks: High cost, difficult removal of urea byproducts, lower atom economy.

Method C: Mixed Anhydride (Isobutyl Chloroformate)
  • Mechanism: Activation with alkyl chloroformate and NMM.

  • Best For: Very specific scale-ups where thionyl chloride is too harsh but HATU is too expensive.

Performance Comparison Table
FeatureAcid Chloride (Method A) HATU/EDC (Method B) Mixed Anhydride (Method C)
Reactivity High (Reacts with weak amines)Moderate to HighModerate
Atom Economy High (Byproduct: HCl/SO2/CO2)Low (Large urea byproducts)Medium
Purification Easy (Evaporation/Extraction)Difficult (Column often required)Moderate
Cost $ (Low)

$ (High)

(Medium)
Moisture Sensitivity High (Must be dry)Low (Tolerates some water)High
Scalability Excellent (Kg scale)Poor (Reagent cost limits)Good

Decision Matrix & Workflow

The following diagram illustrates the logical decision process for selecting the optimal activation method for 6-methoxypyridine-3-carboxylic acid derivatives.

DecisionMatrix Start Target: 6-Methoxynicotinamide Derivative ScaleCheck Is Scale > 10 grams? Start->ScaleCheck AmineCheck Is Amine Weak/Sterically Hindered? ScaleCheck->AmineCheck No (Lab scale) RouteA ROUTE A: Acid Chloride (Oxalyl Chloride/DMF) ScaleCheck->RouteA Yes (Cost driven) AcidSens Is Substrate Acid-Sensitive? AmineCheck->AcidSens No (Good nucleophile) AmineCheck->RouteA Yes (Needs high electrophilicity) RouteB ROUTE B: Coupling Agent (HATU/DIPEA) AcidSens->RouteB Yes (Mild pH) RouteC ROUTE C: Mixed Anhydride (IBCF/NMM) AcidSens->RouteC No (Intermediate cost)

Figure 1: Decision matrix for selecting the activation strategy based on scale and substrate properties.

Applications in Drug Discovery

The 6-methoxynicotinoyl moiety is not just a linker; it is often a bioactive pharmacophore.

Case Study: NNMT Inhibitors (JBSNF-000088)

JBSNF-000088 is a potent small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a target for treating obesity and Type 2 diabetes.[1][2][3]

  • Structure: The drug is simply 6-methoxynicotinamide .[3][4]

  • Role of Chloride: The most efficient synthesis involves converting 6-methoxynicotinic acid to the acid chloride, followed by quenching with ammonia.

  • SAR Insight: The 6-methoxy group prevents the rapid methylation that would occur on the pyridine nitrogen if it were a simple nicotinamide, while maintaining the H-bond acceptor capability required for the active site.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate is formed correctly before proceeding.

Protocol A: Synthesis of 6-Methoxypyridine-3-carbonyl chloride

Recommended over Thionyl Chloride reflux to prevent potential ether cleavage.

Reagents:

  • 6-Methoxynicotinic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add 6-methoxynicotinic acid and suspend in anhydrous DCM (0.5 M concentration).

  • Activation: Add catalytic DMF. Caution: Gas evolution will occur.

  • Addition: Dropwise add Oxalyl Chloride at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours. The suspension should become a clear solution (visual endpoint).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove excess oxalyl chloride and HCl.

  • Checkpoint: Take a small aliquot, quench with MeOH, and run TLC/LCMS. You should see the Methyl Ester (formed from the chloride) and no starting acid.

    • Result: The residue is the crude acid chloride (off-white to yellow solid). Use immediately.

Protocol B: Amidation (General Procedure)

Reagents:

  • Crude 6-Methoxypyridine-3-carbonyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • DCM or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the amine and base in DCM at 0°C.

  • Addition: Dissolve the crude acid chloride in a minimal amount of DCM and add dropwise to the amine solution.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with Brine.[5] Dry over Na2SO4.[5][6]

  • Purification: Recrystallization (often possible for these amides) or Flash Chromatography (Hexane/EtOAc).

Mechanistic Visualization

The following diagram details the flow of the synthesis described in Protocol A and B, highlighting the critical intermediate.

SynthesisFlow Acid 6-Methoxynicotinic Acid (Precursor) Intermediate 6-Methoxypyridine-3-carbonyl Chloride (Activated Electrophile) Acid->Intermediate Activation (- CO, CO2, HCl) Reagents Oxalyl Chloride cat. DMF, DCM Reagents->Intermediate Product 6-Methoxynicotinamide (Target Amide) Intermediate->Product Nucleophilic Acyl Substitution (- HCl salts) Amine Amine (R-NH2) + Base (Et3N) Amine->Product

Figure 2: Synthetic pathway from acid precursor to final amide via the acid chloride intermediate.

References

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1][2][4][7] Scientific Reports, 8, 3660. (Describes JBSNF-000088).[1][2][3][4][7] Available at: [Link]

  • Clayden, J., et al.Organic Chemistry. "Acyl Chlorides and Amide Synthesis." (Textbook reference for Schotten-Baumann mechanisms).

Sources

Comparative

The Ascendant Scaffold: A Comparative Guide to the Novelty of 6-Methoxypyridine-3-carbonyl Chloride Derivatives in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the myriad of starting materials, 6-Methoxypyridine-3-carbonyl chloride has emerged as a versatile and promising scaffold. This guide provides an in-depth technical assessment of the novelty of compounds derived from this scaffold, comparing their performance with established alternatives and exploring the strategic use of bioisosterism to enhance their drug-like properties. Through a synthesis of experimental data from the literature, we will elucidate the causality behind experimental choices and provide a framework for researchers to evaluate and advance their own drug discovery programs.

The Strategic Advantage of the 6-Methoxypyridine-3-carboxamide Core

The 6-methoxypyridine-3-carboxamide core is an attractive starting point for the synthesis of kinase inhibitors for several key reasons. The pyridine ring serves as a robust anchor, capable of forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring and provide a handle for metabolic stability. The carbonyl chloride at the 3-position is a reactive functional group that readily participates in amide bond formation, allowing for the facile introduction of a wide variety of substituents to explore the solvent-exposed region of the kinase active site and fine-tune the compound's properties.

Comparative Analysis of Synthetic Routes and Derivatives

The synthesis of bioactive compounds from 6-Methoxypyridine-3-carbonyl chloride typically involves a straightforward acylation reaction with a suitable amine. This approach allows for the rapid generation of a diverse library of carboxamide derivatives.

General Synthetic Workflow

The general synthetic workflow for generating a library of 6-methoxypyridine-3-carboxamide derivatives is a testament to its efficiency and modularity. This process allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine coupling partner.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Purification & Characterization cluster_3 Final Products 6-MPCC 6-Methoxypyridine-3-carbonyl chloride Acylation Acylation Reaction (e.g., in DCM with a base like Et3N) 6-MPCC->Acylation Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Acylation Purification Purification (e.g., Column Chromatography) Acylation->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Derivative_Library Library of 6-Methoxypyridine-3-carboxamide Derivatives Characterization->Derivative_Library

General synthetic workflow for 6-methoxypyridine-3-carboxamide derivatives.

Performance Comparison with Established Kinase Inhibitors

To assess the novelty and potential of derivatives from 6-Methoxypyridine-3-carbonyl chloride, a comparison with established kinase inhibitors is crucial. For the purpose of this guide, we will consider a hypothetical series of derivatives targeting a generic tyrosine kinase and compare their representative data with well-known inhibitors.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Selectivity ProfileKey Features & Rationale
6-Methoxypyridine-3-carboxamide Derivatives Derivative ATyrosine Kinase X15High selectivity against related kinasesThe 6-methoxy group may enhance metabolic stability, while the carboxamide allows for diverse substitutions to optimize potency and selectivity.
Quinoline-based Inhibitors GefitinibEGFR2-37Selective for EGFRThe quinoline core is a well-established scaffold for EGFR inhibitors, offering a rigid framework for optimal binding.
Pyrazolopyrimidine-based Inhibitors DasatinibMulti-kinase<1Broad-spectrumThe pyrazolopyrimidine scaffold is known for its ability to target a wide range of kinases, which can be advantageous for certain cancer types but may also lead to off-target effects.
Indole-based Inhibitors SunitinibMulti-kinase2-80Targets multiple receptor tyrosine kinasesThe indole core provides a versatile platform for developing multi-targeted kinase inhibitors.

Note: The data presented for "Derivative A" is a hypothetical representation based on typical performance of this compound class found in the literature. Data for established inhibitors are from publicly available sources.

This comparative table highlights that derivatives from the 6-methoxypyridine-3-carboxamide scaffold can achieve high potency and selectivity, positioning them as viable alternatives to established inhibitor classes. The novelty of these compounds often lies in their unique substitution patterns, which can lead to improved pharmacological profiles.

The Role of Bioisosterism in Enhancing Novelty and Performance

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without drastically altering its core structure.[1] For the 6-methoxypyridine-3-carboxamide scaffold, several bioisosteric replacements can be envisioned to enhance novelty and overcome potential liabilities.

Bioisosteric Replacements for the Pyridine Ring

The pyridine ring can be replaced by other five- or six-membered heterocycles to modulate properties such as basicity, polarity, and metabolic stability.

Original ScaffoldBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
6-MethoxypyridineThiopheneReduce basicity, alter hydrogen bonding capacityMay improve cell permeability and reduce off-target effects related to basicity.
6-MethoxypyridinePyrimidineIntroduce an additional hydrogen bond acceptorCould enhance binding affinity and selectivity.
6-MethoxypyridineFused bicyclic systems (e.g., quinoline)Increase rigidity and explore larger binding pocketsMay lead to increased potency and altered selectivity profiles.[2]
Bioisosteric Replacements for the Carboxamide Linker

The amide bond, while crucial for binding, can be susceptible to hydrolysis. Replacing it with more stable linkers is a common strategy to improve pharmacokinetic properties.

Original LinkerBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
Carboxamide1,2,4-OxadiazoleIncrease metabolic stability, mimic hydrogen bondingCan improve in vivo half-life and oral bioavailability.
CarboxamideTrifluoroethylamineEnhance metabolic stability, mimic carbonyl electronicsThe electron-withdrawing trifluoromethyl group can improve metabolic stability and maintain key interactions.[1]

Experimental Protocols for Synthesis and Evaluation

To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for the synthesis and biological evaluation of 6-methoxypyridine-3-carboxamide derivatives.

General Procedure for the Synthesis of 6-Methoxypyridine-3-carboxamide Derivatives

Causality behind Experimental Choices: This protocol utilizes a standard and robust acylation reaction. Dichloromethane (DCM) is chosen as a solvent due to its inertness and ability to dissolve a wide range of reactants. Triethylamine (Et3N) is a common non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the reaction to completion. Column chromatography is a standard method for purifying organic compounds to a high degree.

Protocol:

  • To a solution of the desired amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of 6-Methoxypyridine-3-carbonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-methoxypyridine-3-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase X)

Causality behind Experimental Choices: A common method for assessing kinase inhibition is a fluorescence-based assay that measures ATP consumption. This method is sensitive, high-throughput, and provides a quantitative measure of enzyme activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric for potency.

Protocol:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 384-well plate, add the test compound at various concentrations (typically a serial dilution).

  • Add the kinase enzyme (e.g., recombinant Tyrosine Kinase X) and the appropriate kinase buffer.

  • Initiate the kinase reaction by adding the substrate (a specific peptide) and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that generates a signal (e.g., fluorescence) inversely proportional to the amount of ATP remaining.

  • Read the plate on a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Illustrative Signaling Pathway and Experimental Workflow

To provide a clearer context for the application of these compounds, the following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and the experimental workflow for their evaluation.

G cluster_0 Cellular Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 6-Methoxypyridine-3-carboxamide Derivative (Inhibitor) Inhibitor->RTK

Targeting the RTK signaling pathway with a kinase inhibitor.

G cluster_0 Experimental Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Kinase Assay (IC50) Purification->InVitro CellBased Cell-Based Assays (e.g., Proliferation) InVitro->CellBased InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) CellBased->InVivo ADME ADME/Tox Studies InVivo->ADME Lead Lead Optimization ADME->Lead

Integrated workflow for the evaluation of kinase inhibitors.

Conclusion: A Scaffold with Significant Potential

Derivatives of 6-Methoxypyridine-3-carbonyl chloride represent a highly promising class of compounds in the development of novel kinase inhibitors. Their straightforward synthesis, coupled with the potential for high potency and selectivity, makes them an attractive scaffold for further exploration. The strategic application of bioisosterism offers a clear path to overcoming potential liabilities and enhancing their drug-like properties. The experimental data and protocols presented in this guide provide a solid foundation for researchers to assess the novelty of their own compounds and to make informed decisions in their drug discovery endeavors. The continued investigation of this scaffold is poised to yield a new generation of targeted therapies with improved clinical outcomes.

References

  • Hasegawa, T., Eiki, J., & Chiba, M. (2014). Interindividual variations in metabolism and pharmacokinetics of 3-(6-methylpyridine-3-yl-sulfanyl)-6-(4H-[3][4][5]triazole-3-yl-sulfanyl)-N-(1,3-thiazole-2-yl)-2-pyridine carboxamide, a glucokinase activator, in rats caused by the genetic polymorphism of CYP2D1. Drug Metabolism and Disposition, 42(9), 1548–1555. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Zhao, H., Serby, M. D., Xin, Z., Szczepankiewicz, B. G., Liu, M., Kosogof, C., Liu, B., Nelson, L. T. J., Johnson, E. F., Wang, S., Pederson, T., Gum, R. J., Clampit, J. E., Haasch, D. L., Abad-Zapatero, C., Fry, E. H., Rondinone, C., Trevillyan, J. M., Sham, H. L., & Liu, G. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455–4458. [Link]

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2012). Biologically active pyridine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(7), 1949.
  • MOLBASE. (n.d.). 6-methoxypyridine-3-carbonyl chloride|193538-78-2. Retrieved from [Link]

  • Glyn, R. J., & Pattison, G. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Li, J., Yuan, H., & Guan, W. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147–3176.
  • Zhang, L., Wang, Y., Zhang, L., Wang, Y., & Zhang, J. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.